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Compound of Interest

Compound Name: (-)-Cyclopenin

Cat. No.: B8236048 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mass spectrometry fragmentation

pattern of the fungal metabolite (-)-Cyclopenin. The document summarizes key quantitative

data, outlines a representative experimental protocol for its analysis, and presents a putative

fragmentation pathway based on available high-resolution mass spectrometry data. This

information is crucial for the identification and structural elucidation of (-)-Cyclopenin in

complex biological matrices and for its characterization in drug discovery and development

workflows.

Quantitative Mass Spectrometry Data
The following table summarizes the high-resolution tandem mass spectrometry (MS/MS) data

for (-)-Cyclopenin in negative ionization mode. The data was obtained using an LTQ Orbitrap

XL Thermo Scientific instrument with electrospray ionization (ESI) and higher-energy collisional

dissociation (HCD).
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Ion
Precursor/Fragmen
t

Observed m/z
Relative Intensity
(%)

[M-H]⁻ Precursor Ion 293.0932 100

Fragment Ion 1 Fragment 250.0874 5.3

Fragment Ion 2 Fragment 236.0719 11.1

Fragment Ion 3 Fragment 222.0926 5.4

Fragment Ion 4 Fragment 159.0565 37.9

Data sourced from PubChem CID 271117.

Representative Experimental Protocols
While a specific, detailed experimental protocol for the analysis of (-)-Cyclopenin was not

found in the reviewed literature, the following represents a comprehensive methodology

synthesized from established protocols for the extraction and LC-MS/MS analysis of secondary

metabolites from Penicillium species.

Fungal Culture and Metabolite Extraction
Culture:Penicillium cyclopium or a relevant producing strain is cultivated on a suitable solid

or in a liquid medium (e.g., Czapek Yeast Autolysate - CYA) for 7-14 days at 25°C in the

dark.

Extraction:

Solid Culture: Agar plugs from the fungal culture are extracted with a solvent mixture such

as ethyl acetate/methanol/dichloromethane (2:1:1 v/v/v) with 1% formic acid. The

extraction is facilitated by vortexing and ultrasonication.

Liquid Culture: The culture broth is separated from the mycelium by filtration. The broth is

then subjected to liquid-liquid extraction with an equal volume of ethyl acetate. The

mycelium can be separately extracted with methanol or an ethyl acetate/methanol mixture.
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Sample Preparation: The crude extracts are evaporated to dryness under a stream of

nitrogen or using a rotary evaporator. The residue is reconstituted in a suitable solvent,

typically methanol or an acetonitrile/water mixture, and filtered through a 0.22 µm syringe

filter prior to LC-MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry
(LC-MS/MS) Analysis

Instrumentation: An ultra-high-performance liquid chromatography (UHPLC) system coupled

to a high-resolution mass spectrometer (e.g., a quadrupole time-of-flight (Q-TOF) or Orbitrap

instrument) equipped with an electrospray ionization (ESI) source.

Chromatographic Separation:

Column: A reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm particle size).

Mobile Phase A: Water with 0.1% formic acid.

Mobile Phase B: Acetonitrile with 0.1% formic acid.

Gradient: A typical gradient would start at 5-10% B, increasing to 95-100% B over 15-20

minutes, followed by a wash and re-equilibration step.

Flow Rate: 0.2-0.4 mL/min.

Column Temperature: 40°C.

Mass Spectrometry Parameters:

Ionization Mode: ESI negative.

Capillary Voltage: 3.5-4.5 kV.

Drying Gas Temperature: 300-350°C.

Drying Gas Flow: 8-12 L/min.

Nebulizer Pressure: 30-45 psi.
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Scan Range: m/z 50-1000.

Data Acquisition: Data-dependent acquisition (DDA) mode, where the most intense ions in

a full scan MS1 spectrum are selected for MS/MS fragmentation.

Collision Energy: A normalized collision energy (e.g., 20-40%) or a stepped collision

energy is applied to induce fragmentation. For HCD, a specific collision energy in eV

would be set.

Fragmentation Pathway of (-)-Cyclopenin
The fragmentation of the deprotonated (-)-Cyclopenin molecule, [M-H]⁻ at m/z 293.0932,

proceeds through a series of characteristic neutral losses and rearrangements. The proposed

pathway is depicted in the diagram below, which outlines the logical relationships between the

precursor ion and the observed major fragment ions. The fragmentation is initiated by the

lability of the spiro-oxirane and benzodiazepine rings.

Proposed Fragmentation Pathway of (-)-Cyclopenin ([M-H]⁻)

[M-H]⁻
m/z 293.0932

m/z 250.0874

- C₂H₃NO
(loss of acetyl isocyanate fragment)

m/z 236.0719

- C₃H₃O₂

(loss of phenylketene radical)

m/z 222.0926
- C₄H₅O₂

(further fragmentation)

m/z 159.0565
- C₈H₅NO

(loss of phenylisocyanate)
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Click to download full resolution via product page

Caption: Proposed ESI-MS/MS fragmentation pathway of deprotonated (-)-Cyclopenin.

The fragmentation cascade likely involves the following key steps:

Formation of m/z 250.0874: This fragment corresponds to the loss of a neutral fragment with

a mass of 43.0058 Da, which can be attributed to the loss of an acetyl isocyanate moiety

(C₂H₃NO) resulting from the cleavage of the benzodiazepine ring.

Formation of m/z 236.0719: This ion is likely formed through a rearrangement and cleavage

of the spiro-oxirane ring system, leading to the loss of a phenylketene radical (C₈H₅O), a

mass difference of 57.0213 Da.

Formation of m/z 222.0926: Further fragmentation, possibly from the m/z 250 ion, involving

the loss of CO (28 Da), could lead to this fragment.

Formation of m/z 159.0565: This prominent fragment ion likely arises from a significant

rearrangement of the parent ion, leading to the loss of a phenylisocyanate (C₇H₅NO) group,

a neutral loss of 119.0371 Da, followed by further fragmentation. This suggests a cleavage

that separates the phenyl-containing part of the molecule from the core benzodiazepine

structure.

The proposed fragmentation pathway provides a basis for the structural confirmation of (-)-
Cyclopenin and can be used to develop specific and sensitive targeted mass spectrometry

methods for its detection and quantification. Further studies using isotopic labeling would be

beneficial for the definitive elucidation of these fragmentation mechanisms.

To cite this document: BenchChem. [Mass Spectrometry Fragmentation Analysis of (-)-
Cyclopenin: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b8236048#mass-spectrometry-fragmentation-pattern-
of-cyclopenin]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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